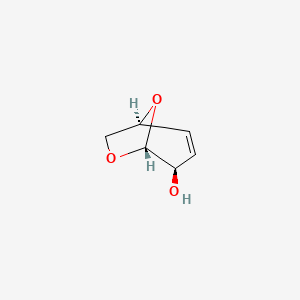
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with difluoro groups and a carbonitrile group, along with a 4-methylbenzenesulfonate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction, often using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the 4-Methylbenzenesulfonate Moiety: The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The difluoro groups and carbonitrile moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
相似化合物的比较
Similar Compounds
- (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate 4-methylbenzenesulfonate
- 2,2,2-Trifluoro-ethyl 4-methyl-benzene-sulfonate
Uniqueness
Compared to similar compounds, (2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoro and carbonitrile groups contribute to its high reactivity and potential for diverse applications.
属性
分子式 |
C12H14F2N2O3S |
|---|---|
分子量 |
304.32 g/mol |
IUPAC 名称 |
(2S)-4,4-difluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H6F2N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-8)9-3-5/h2-5H,1H3,(H,8,9,10);4,9H,1,3H2/t;4-/m.0/s1 |
InChI 键 |
JRHWVGRGXGKMQM-VWMHFEHESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](NCC1(F)F)C#N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(NCC1(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylfurano[2,3-c]pyridine-7-carboxylic acid](/img/structure/B8456092.png)
![1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(1,3-oxazol-2-YL)pyridin-1-ium perchlorate](/img/structure/B8456100.png)

![2-[4-(5-Bromo-1-oxo-isoindolin-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B8456107.png)

![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)


![5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B8456159.png)




